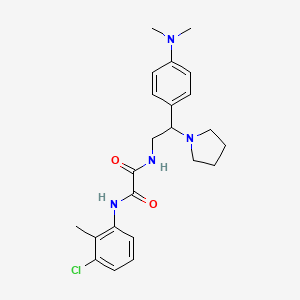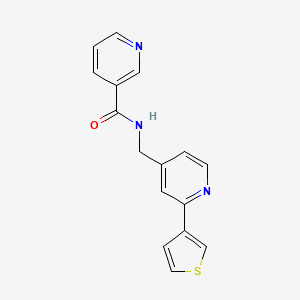
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide, also known as TPN-22, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TPN-22 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is not fully understood, but it is thought to involve the inhibition of signaling pathways involved in inflammation and immune response. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide also inhibits the activation of STAT3, a transcription factor involved in the immune response.
Biochemical and Physiological Effects:
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to inhibit the proliferation of cancer cells. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is its specificity for certain signaling pathways, making it a useful tool for studying the mechanisms involved in inflammation and immune response. However, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's mechanism of action is not fully understood, and its effects may vary depending on the cell type and context. Additionally, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's effectiveness may be limited by its pharmacokinetic properties, such as its stability and bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide. One area of research could focus on optimizing N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's pharmacokinetic properties to improve its effectiveness as a therapeutic agent. Another area of research could focus on investigating N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's potential for the treatment of neurodegenerative diseases. Additionally, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's anti-cancer properties could be further explored, with researchers investigating its potential as a cancer therapy. Overall, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is a promising compound with potential applications in a variety of therapeutic areas.
Synthesemethoden
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide involves several steps, starting with the preparation of 2-(thiophen-3-yl)pyridine-4-carbaldehyde. This intermediate is then reacted with nicotinamide and a reducing agent to form the final product, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide. The synthesis process has been optimized to improve yield and purity, making N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's anti-inflammatory properties. Studies have shown that N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-2-1-5-17-10-13)19-9-12-3-6-18-15(8-12)14-4-7-21-11-14/h1-8,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSQEUDNNMOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B3000048.png)
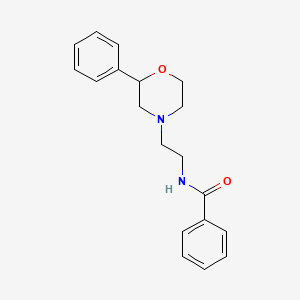

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide](/img/structure/B3000054.png)
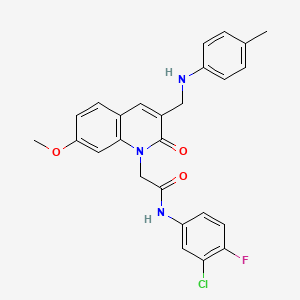
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B3000058.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B3000059.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)
![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)
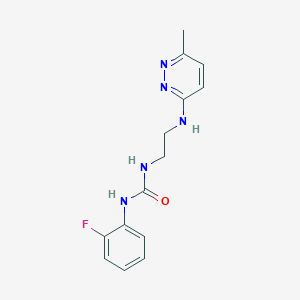
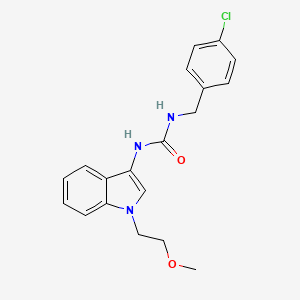
![(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B3000068.png)
